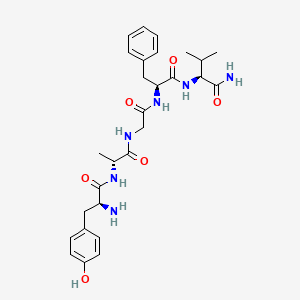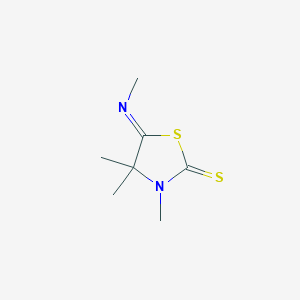![molecular formula C7H8O4 B14433690 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one CAS No. 78472-10-3](/img/no-structure.png)
2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methoxy-7-oxabicyclo[410]hept-3-en-5-one is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Aplicaciones Científicas De Investigación
2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one exerts its effects involves interactions with various molecular targets and pathways. For example, it can act as an adhesion promoter by modifying the surface properties of materials, improving the dispersion of nanoparticles . Its unique structure allows it to participate in specific chemical reactions, leading to the formation of stable complexes with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
- 3-(2-Trimethoxysilylethyl)cyclohexene oxide
- Isophorone epoxide
- Piperitone oxide
Uniqueness
What sets 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one apart from similar compounds is its specific bicyclic structure, which imparts unique chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties .
Propiedades
| 78472-10-3 | |
Fórmula molecular |
C7H8O4 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
5-hydroxy-3-methoxy-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C7H8O4/c1-10-4-2-3(8)6-7(11-6)5(4)9/h2-3,6-8H,1H3 |
Clave InChI |
YDDFVLGMVIJMMI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(C2C(C1=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)


![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)


![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
